(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL involves reactions between chloral and substituted anilines, leading to a variety of products depending on the reaction conditions. These reactions yield N-arylaminoalcohols and N,N'-β,β,β-trichloroethylidene-bis-substituted anilines under specific conditions (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds related to (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL has been elucidated using high-resolution magnetic resonance spectroscopy and ab initio calculations, providing insights into the conformation and electronic structure of these molecules. These techniques offer a detailed understanding of the structural attributes that influence the reactivity and properties of the compound (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactivity of compounds like (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is influenced by the presence of chloral and substituted anilines, leading to diverse reaction pathways and products. These reactions are essential for understanding the chemical behavior and potential applications of the compound in various domains (Issac & Tierney, 1996).
Scientific Research Applications
Chiral Building Block
(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL is explored as a chiral building block in various syntheses. Dehmlow and Westerheide (1992) discussed the conversion of methioninol into (S)-4,5-dihydro-4-[2-(methylthio)ethyl]-2-phenyl-1,3-oxazole, highlighting the utility of such compounds in stereospecific syntheses (Dehmlow & Westerheide, 1992).
Asymmetric Synthesis
Mattei et al. (2011) described the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, emphasizing the role of chiral compounds like (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in facilitating asymmetric catalytic processes (Mattei, Moine, Püntener, & Schmid, 2011).
Structural and Molecular Docking Studies
Vanasundari et al. (2018) conducted structural and molecular docking studies on derivatives of butanoic acid, including those related to (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL. Their research focused on the electronic properties and biological activities, indicating potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis of Derivatives
Research by Hegedüs et al. (2015) on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base, using catalytic hydrogenation over palladium, highlights the chemical versatility of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in synthesizing various derivatives (Hegedüs, Miskolczi, Bánsághi, Székely, & Faigl, 2015).
Preparation of Biological Compounds
The synthesis of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid and its reaction with various agents to produce biologically active heterocyclic compounds, as detailed by Sayed et al. (2003), demonstrates the potential of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL in the preparation of compounds with expected biological activity (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Conformational Studies
Research by Rondino et al. (2016) on the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts with butan-2-ol provides insight into the structural properties of compounds like (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL, particularly in terms of molecular interactions (Rondino, Satta, Piccirillo, Ciavardini, Giardini, Speranza, Avaldi, & Paladini, 2016).
Aminolysis Reactions
Novakov et al. (2017) investigated the aminolysis of various compounds in butan-1-ol, showing the reactivity of (S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL and similar molecules under specific conditions (Novakov, Brunilina, Vernigora, Kirillov, Mkrtchyan, Navrotskii, Sheikin, Yablokov, Ruchko, & Kachala, 2017).
Safety And Hazards
The safety information for this compound includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(3S)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237123 | |
Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-3-(3,4-dichlorophenyl)butan-1-OL | |
CAS RN |
160707-16-4 | |
Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (γS)-γ-(Aminomethyl)-3,4-dichlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, γ-(aminomethyl)-3,4-dichloro-, (γS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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